molecular formula C12H7F2NO B11884461 1-Cyano-8-(difluoromethoxy)naphthalene

1-Cyano-8-(difluoromethoxy)naphthalene

Cat. No.: B11884461
M. Wt: 219.19 g/mol
InChI Key: CIQSKKJUQUFMAL-UHFFFAOYSA-N
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Description

1-Cyano-8-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C₁₂H₇F₂NO and a molecular weight of 219.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a difluoromethoxy group (-OCF₂H) attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyano-8-(difluoromethoxy)naphthalene typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Cyano-8-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Scientific Research Applications

1-Cyano-8-(difluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Cyano-8-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

1-Cyano-8-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:

The unique combination of the cyano and difluoromethoxy groups in this compound makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

8-(difluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2NO/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12H

InChI Key

CIQSKKJUQUFMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)F

Origin of Product

United States

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